Ethyl 4-ethyl-6-methyl-2-oxo-2H-chromene-3-carboxylate
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Overview
Description
Ethyl 4-ethyl-6-methyl-2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-ethyl-6-methyl-2-oxo-2H-chromene-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-ethyl-6-methyl-2H-chromen-2-one with ethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-ethyl-6-methyl-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides and esters.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 4-ethyl-6-methyl-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl 4-ethyl-6-methyl-2-oxo-2H-chromene-3-carboxylate can be compared with other chromene derivatives:
Ethyl 2-oxo-2H-chromene-3-carboxylate: Similar structure but lacks the ethyl and methyl substituents.
Methyl 2-oxo-2H-chromene-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
4-ethyl-6-methyl-2-oxo-2H-chromene-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester group
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C15H16O4 |
---|---|
Molecular Weight |
260.28 g/mol |
IUPAC Name |
ethyl 4-ethyl-6-methyl-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C15H16O4/c1-4-10-11-8-9(3)6-7-12(11)19-15(17)13(10)14(16)18-5-2/h6-8H,4-5H2,1-3H3 |
InChI Key |
WUVDVXHCWIOIOU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)OC2=C1C=C(C=C2)C)C(=O)OCC |
Origin of Product |
United States |
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